Cas no 385384-24-7 (methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate)
![methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate structure](https://it.kuujia.com/scimg/cas/385384-24-7x500.png)
385384-24-7 structure
Nome del prodotto:methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate
methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate
- Daphnicyclidin D
- [ "" ]
- 385384-24-7
- AKOS040761568
- Methyl (2S,3R,5R,6S,10S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.15,19.02,10.03,8.017,20]henicosa-1(19),13(20),17-triene-18-carboxylate
- CS-0129800
-
- Inchi: InChI=1S/C23H27NO4/c1-11-9-24-10-12-4-5-15-17-13(6-7-28-15)18(22(26)27-3)19-20(17)23(12,2)16(24)8-14(11)21(19)25/h11-12,14,16H,4-10H2,1-3H3/t11-,12-,14-,16-,23-/m1/s1
- Chiave InChI: DTNVJGYTJYNCDT-UHCAAFETSA-N
- Sorrisi: COC(=O)C1=C2CCOC3=C2C2=C1C(=O)C1CC4N(CC(CC3)C24C)CC1C |c:4,9,12|
Proprietà calcolate
- Massa esatta: 381.19400
- Massa monoisotopica: 381.19400834g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 28
- Conta legami ruotabili: 2
- Complessità: 925
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 55.8Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 550.4±50.0 °C at 760 mmHg
- Punto di infiammabilità: 286.7±30.1 °C
- Solubilità: Insuluble (6.9E-3 g/L) (25 ºC),
- PSA: 55.84000
- LogP: 2.71770
- Pressione di vapore: 0.0±1.5 mmHg at 25°C
methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3763-5 mg |
Daphnicyclidin D |
385384-24-7 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
TargetMol Chemicals | TN3763-1 mL * 10 mM (in DMSO) |
Daphnicyclidin D |
385384-24-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
TargetMol Chemicals | TN3763-5mg |
Daphnicyclidin D |
385384-24-7 | 5mg |
¥ 4420 | 2024-07-20 | ||
A2B Chem LLC | AF87135-5mg |
Daphnicyclidin D |
385384-24-7 | 97.0% | 5mg |
$785.00 | 2024-04-20 | |
TargetMol Chemicals | TN3763-1 ml * 10 mm |
Daphnicyclidin D |
385384-24-7 | 1 ml * 10 mm |
¥ 4520 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3763-1 mg |
Daphnicyclidin D |
385384-24-7 | 1mg |
¥2835.00 | 2022-04-26 | ||
A2B Chem LLC | AF87135-1mg |
Daphnicyclidin D |
385384-24-7 | 97 | 1mg |
$599.00 | 2024-04-20 |
methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate Letteratura correlata
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
385384-24-7 (methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate) Prodotti correlati
- 63514-97-6(2-(4-chlorophenyl)-3,4-dimethyl-2H,6H,7H-pyrazolo3,4-dpyridazin-7-one)
- 1888817-25-1(2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid)
- 2229224-45-5(tert-butyl N-3-(3-amino-1,1-difluoropropan-2-yl)-4-hydroxyphenylcarbamate)
- 865198-88-5(methyl 2-(2Z)-2-(3,4-dimethylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1044774-02-8(1-[(2-bromophenyl)methyl]pyrrolidin-3-ol)
- 941972-80-1(2-3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl-N-2-(2-methoxyphenyl)ethylacetamide)
- 1261975-99-8(2-(2-N,N-Dimethylsulfamoylphenyl)phenol)
- 1023289-46-4((1R)-1-(3-fluoro-5-methyl-phenyl)propan-1-amine)
- 2228437-02-1(methyl({2-methyl-1-6-(pyrrolidin-1-yl)pyridin-3-ylpropan-2-yl})amine)
- 900005-86-9(N-(2H-1,3-benzodioxol-5-yl)-N'-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:385384-24-7)Daphnicyclidin D

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta